2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate
Overview
Description
2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate: is an organohalide compound with the molecular formula C10H11BrINO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features both bromine and iodine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate typically involves multi-step organic reactions. One common method includes:
Halogenation of Pyridine Derivatives: Starting with a pyridine derivative, selective bromination and iodination are performed to introduce the bromine and iodine atoms at the desired positions on the pyridine ring.
Carbonate Formation: The tert-butyl carbonate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step involves the formation of an ester linkage between the pyridine derivative and the tert-butyl carbonate group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products Formed
The major products depend on the specific reactions. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound can be used to create derivatives with potential pharmacological activities. Its ability to undergo various chemical modifications allows for the exploration of new drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate in chemical reactions involves the activation of the pyridine ring and the halogen atoms. The electron-withdrawing nature of the bromine and iodine atoms makes the pyridine ring more susceptible to nucleophilic attack, facilitating substitution reactions. In coupling reactions, the halogen atoms serve as leaving groups, allowing the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloropyridin-3-yl tert-butyl carbonate
- 2-Bromo-5-fluoropyridin-3-yl tert-butyl carbonate
- 2-Bromo-5-iodopyridin-3-yl methyl carbonate
Uniqueness
Compared to similar compounds, 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-bromo-5-iodopyridin-3-yl) tert-butyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKGHFAKXJOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=CC(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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